molecular formula C9H18O B3032990 (2,4-Dimethylcyclohexyl)methanol CAS No. 68480-15-9

(2,4-Dimethylcyclohexyl)methanol

Cat. No. B3032990
CAS RN: 68480-15-9
M. Wt: 142.24 g/mol
InChI Key: DGEPZINOUXMMAS-UHFFFAOYSA-N
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Description

(2,4-Dimethylcyclohexyl)methanol, also known as 2,4-DMCM, is an organic compound that is used in various scientific applications. It is a cyclic alcohol with a molecular formula of C10H20O and a molecular weight of 152.26 g/mol. 2,4-DMCM is a colorless liquid with a boiling point of 128.5 °C and a melting point of -44.3 °C. It is soluble in water and ethanol and has a slight odor. It is a versatile compound that has been used in many scientific research applications, including synthesis, biochemical and physiological effects, and as a lab experiment material.

Scientific Research Applications

(2,4-Dimethylcyclohexyl)methanol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 2,4-dihydroxy-1,3-dimethylcyclohexane. It has also been used as a solvent in the synthesis of other compounds, such as 2,4-dichlorocyclohexane. In addition, it has been used as a lab experiment material, such as a substrate for the enzyme alcohol dehydrogenase.

Mechanism of Action

The mechanism of action of (2,4-Dimethylcyclohexyl)methanol is not well understood. However, it is believed that it is metabolized in the body by the enzyme alcohol dehydrogenase to form acetaldehyde, which is then further metabolized to form acetic acid. Acetic acid is then further metabolized to form carbon dioxide and water.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4-Dimethylcyclohexyl)methanol are not well understood. However, it is believed to have some effects on the central nervous system, as well as some effects on the cardiovascular system. In animal studies, (2,4-Dimethylcyclohexyl)methanol has been shown to have sedative and anxiolytic effects. It has also been shown to have some effects on the liver, as well as some effects on the kidneys.

Advantages and Limitations for Lab Experiments

(2,4-Dimethylcyclohexyl)methanol has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively inexpensive compound and can be easily synthesized. It is also a relatively non-toxic compound and has a low boiling point, making it suitable for use in a variety of laboratory applications. One limitation is that it is not very soluble in water, which can limit its use in some applications.

Future Directions

There are a number of potential future directions for the use of (2,4-Dimethylcyclohexyl)methanol. One potential future direction is the development of new synthesis methods for the compound. Another potential future direction is the development of new applications for the compound, such as its use in pharmaceuticals or as a chemical reagent. Additionally, further research into the biochemical and physiological effects of (2,4-Dimethylcyclohexyl)methanol could lead to new therapeutic uses for the compound. Finally, further research into the mechanism of action of (2,4-Dimethylcyclohexyl)methanol could lead to a better understanding of how the compound works and its potential therapeutic uses.

properties

IUPAC Name

(2,4-dimethylcyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7-3-4-9(6-10)8(2)5-7/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEPZINOUXMMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867644
Record name 2,4-Dimethylcyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68480-15-9
Record name Dihydrofloralol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68480-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanemethanol, 2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068480159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanemethanol, 2,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dimethylcyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylcyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,4-Dimethylcyclohexyl)methanol
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